2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol
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Overview
Description
2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propylamino]-butan-1-ol is a complex organic compound that features a carbazole moiety substituted with dichloro groups
Preparation Methods
The synthesis of 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propylamino]-butan-1-ol typically involves multiple steps. One common method includes the reaction of 3,6-dichlorocarbazole with an appropriate alkylating agent to introduce the hydroxy-propylamino group. This is followed by further reactions to attach the butan-1-ol moiety. The reaction conditions often involve the use of inert solvents and catalysts to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propylamino]-butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propylamino]-butan-1-ol involves its interaction with cellular membranes and proteins. It reduces the transmembrane potential of bacterial cells and causes mislocalization of essential membrane-associated proteins, such as MinD and FtsA. This leads to the disruption of bacterial cell functions and ultimately cell death .
Comparison with Similar Compounds
Similar compounds include other carbazole derivatives, such as:
3-(3,6-Dichloro-9H-carbazol-9-yl)propanoic acid: An ASIC3 inhibitor used in pain and inflammation research.
Cl-2PACz: A self-assembled monolayer material used in solar cells.
1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol:
Properties
Molecular Formula |
C19H22Cl2N2O2 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-[[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]amino]butan-1-ol |
InChI |
InChI=1S/C19H22Cl2N2O2/c1-2-14(11-24)22-9-15(25)10-23-18-5-3-12(20)7-16(18)17-8-13(21)4-6-19(17)23/h3-8,14-15,22,24-25H,2,9-11H2,1H3 |
InChI Key |
IASAZPVIHDOTBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O |
Origin of Product |
United States |
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